![molecular formula C9H19N3Si B018382 Tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane CAS No. 101804-05-1](/img/structure/B18382.png)
Tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative and is commonly used as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane is not well understood. However, it is believed that its ability to form stable complexes with metals plays a significant role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane has several advantages in lab experiments. Its ability to form stable complexes with various metals makes it useful in catalysis and synthesis of various compounds. However, its high cost and limited availability can be a limitation in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane. Some of the possible directions include the development of new synthesis methods, exploration of its potential applications in drug discovery, and investigation of its mechanism of action. Additionally, the development of new ligands based on tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane could lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane is a chemical compound with potential applications in various fields. Its ability to form stable complexes with various metals makes it useful in catalysis and synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and is not expected to have any adverse effects on human health. Further research on this compound could lead to the discovery of new compounds with unique properties and potential applications.
Synthesemethoden
The synthesis of tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane is a multi-step process that involves the reaction of various reagents. One of the commonly used methods involves the reaction of tert-butyl-dimethylsilyl chloride with 1,2,4-triazole-1-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane has various scientific research applications. It is commonly used as a ligand in coordination chemistry, and its ability to form stable complexes with various metals makes it useful in catalysis. It has also been used in the synthesis of various compounds, including organosilicon compounds, heterocyclic compounds, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
101804-05-1 |
---|---|
Produktname |
Tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane |
Molekularformel |
C9H19N3Si |
Molekulargewicht |
197.35 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1,2,4-triazol-1-ylmethyl)silane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)13(4,5)8-12-7-10-6-11-12/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
OSNBLXYRTWIAKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)CN1C=NC=N1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)CN1C=NC=N1 |
Synonyme |
1H-1,2,4-Triazole,1-[[(1,1-dimethylethyl)dimethylsilyl]methyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.